Bienvenue dans la boutique en ligne BenchChem!

Benzovesamicol

VAChT binding affinity benzovesamicol vs vesamicol PET tracer development

Benzovesamicol (BV; trans-3-(4-phenylpiperidin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol) is a high-affinity inhibitor of the vesicular acetylcholine transporter (VAChT), belonging to the vesamicol structural class. Distinguished from the prototypical lead vesamicol by a tetrahydronaphthalene (benzovesamicol) core in place of the cyclohexanol ring, benzovesamicol establishes a fundamental scaffold for developing positron emission tomography (PET) and single-photon emission computed tomography (SPECT) radiotracers targeting presynaptic cholinergic neurons.

Molecular Formula C21H25NO
Molecular Weight 307.4 g/mol
Cat. No. B1254894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzovesamicol
Synonymsbenzovesamicol
Molecular FormulaC21H25NO
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2=CC=CC=C2)C3CC4=CC=CC=C4CC3O
InChIInChI=1S/C21H25NO/c23-21-15-19-9-5-4-8-18(19)14-20(21)22-12-10-17(11-13-22)16-6-2-1-3-7-16/h1-9,17,20-21,23H,10-15H2/t20-,21-/m1/s1
InChIKeyUUCLSDHQYDLBNN-NHCUHLMSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzovesamicol for VAChT-Targeted Research and Tracer Development: Key Differentiators vs. Vesamicol-Class Ligands


Benzovesamicol (BV; trans-3-(4-phenylpiperidin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol) is a high-affinity inhibitor of the vesicular acetylcholine transporter (VAChT), belonging to the vesamicol structural class [1]. Distinguished from the prototypical lead vesamicol by a tetrahydronaphthalene (benzovesamicol) core in place of the cyclohexanol ring, benzovesamicol establishes a fundamental scaffold for developing positron emission tomography (PET) and single-photon emission computed tomography (SPECT) radiotracers targeting presynaptic cholinergic neurons [1]. Its synthesis, enantiomeric resolution, and derivatization at multiple positions enable the generation of analogs with substantially improved binding affinity and selectivity profiles relative to vesamicol itself [2].

Why Vesamicol, (-)-FEOBV, or Spirobenzovesamicols Cannot Directly Replace Benzovesamicol in VAChT-Targeted Studies


Benzovesamicol and its close analogs are not interchangeable because minor structural modifications within this class produce order-of-magnitude shifts in VAChT binding affinity, sigma-receptor selectivity, and in vivo brain uptake kinetics [1]. The parent compound vesamicol suffers from poor VAChT/sigma selectivity, while the clinical tracer (-)-FEOBV (a benzovesamicol derivative) displays moderate affinity (Ki ≈ 61 nM) compared to later benzovesamicol-based candidates with sub-nanomolar Ki values [2]. Even among benzovesamicol congeners, the introduction of a carbonyl spacer, a 5-fluoroethoxy chain, or a spiro ring fusion can drastically alter the binding profile, making empirical, quantitative benchmarking against benzovesamicol itself essential for rational tracer or inhibitor selection [1][3].

Benzovesamicol Quantitative Differentiation Evidence: Head-to-Head Binding, Selectivity, and Derivative Performance Data


VAChT Binding Affinity: Benzovesamicol vs. Vesamicol – Approximately 18-Fold Higher Affinity in Rat VAChT Assays

In a systematic SAR study of vesamicol analogs, benzovesamicol exhibited a VAChT Ki of 1.32 nM using competitive binding against (-)-[3H]vesamicol in rat VAChT-transfected PC12 cell membranes [1]. Under comparable assay conditions from the same research group, the parent compound (-)-vesamicol displayed a VAChT Ki of approximately 24.4 nM [2], indicating that benzovesamicol possesses roughly 18-fold higher binding affinity for VAChT than the prototypical vesamicol lead structure.

VAChT binding affinity benzovesamicol vs vesamicol PET tracer development competitive radioligand binding

VAChT vs. Sigma Receptor Selectivity: Benzovesamicol Provides a Quantifiable, Though Moderate, Selectivity Window Relative to Vesamicol

Benzovesamicol binds to the sigma-1 (σ1) receptor with a Ki of 26 nM, as determined in competitive binding assays [1]. Combined with its VAChT Ki of 1.32 nM, this yields a σ1/VAChT selectivity factor of approximately 20 [2]. In contrast, vesamicol exhibits σ1 and σ2 Ki values of 26 nM and 34 nM, respectively, against a much weaker VAChT Ki (~2–24 nM depending on assay), resulting in virtually no selectivity window (σ1/VAChT ≈ 1–13) . Benzovesamicol thus provides a measurable, though limited, selectivity advantage that serves as the baseline from which further optimized analogs (e.g., carbonyl-containing or 5-substituted derivatives) achieve >500-fold selectivity [3].

sigma receptor selectivity off-target binding VAChT PET imaging benzovesamicol selectivity index

Superior Affinity of Benzovesamicol-Derived Tracers: (-)-FBVM vs. (-)-FEOBV – A 50-Fold Ki Advantage

Direct head-to-head comparison of two benzovesamicol-based PET tracers demonstrated that (-)-(R,R)-5-fluorobenzovesamicol ((-)-FBVM) exhibits a Ki of 0.9 ± 0.3 nM for VAChT, which is approximately 68-fold more potent than (-)-FEOBV (Ki = 61 ± 2.8 nM) when measured under identical experimental conditions [1]. In vivo rat studies further showed a 1.6-fold higher striatum-to-cerebellum uptake ratio and superior signal-to-noise characteristics for (-)-[18F]FBVM compared to (-)-[18F]FEOBV, along with lower plasma protein binding and reduced peripheral defluorination [1]. This benchmark demonstrates that even within the benzovesamicol family, specific substitution patterns (5-fluoro vs. 5-fluoroethoxy) can yield order-of-magnitude affinity differences with direct translational consequences for imaging performance.

FBVM FEOBV fluorobenzovesamicol PET tracer comparison VAChT imaging

Enantioselectivity of Benzovesamicol Derivatives: (-)-Enantiomer Consistently Outperforms (+)-Enantiomer by ~2- to 10-Fold

The benzovesamicol scaffold exhibits pronounced enantioselectivity at VAChT. For 5-fluorobenzovesamicol (5-FBVM), the (-)-enantiomer displays a Ki of 3.68 nM versus 6.95 nM for the (+)-enantiomer, representing an approximately 1.9-fold affinity difference [1]. More dramatically, for 5-substituted benzovesamicol derivatives such as 5-FPOBV, the (R,R)-enantiomer binds with Kd = 0.77 nM whereas the corresponding (S,S)-enantiomer shows Kd = 8.4 nM, an approximately 11-fold difference [2]. This stereochemical dependence mirrors the established 25-fold enantioselectivity of vesamicol itself, but operates from a higher absolute affinity baseline in benzovesamicols, meaning that racemic mixtures of benzovesamicol analogs will underperform relative to enantiopure (-) or (R,R) forms by a quantifiable margin [3].

enantioselectivity stereospecific binding (-)-benzovesamicol VAChT chiral recognition

Carbonyl-Containing Benzovesamicol Derivatives Achieve Sub-Nanomolar VAChT Affinity with >500-Fold Sigma Selectivity – A Class Benchmark

Introduction of a carbonyl spacer between the phenyl and piperidyl moieties of benzovesamicol and 5-aminobenzovesamicol generated a series of 33 compounds, of which 6 displayed very high VAChT affinity (Ki 0.25–0.66 nM) and greater than 500-fold selectivity over both σ1 and σ2 receptors [1]. The most selective compound, 5-amino-3-[4-(p-fluorobenzoyl)piperidinyl]-2-hydroxy-1,2,3,4-tetrahydronaphthalene (30b), achieved a Ki of 2.40 nM with a VAChT/sigma selectivity index of 410 [1]. Notably, the minus enantiomer of a related carbonyl analog, (-)-18a, exhibited VAChT Ki = 0.59 ± 0.06 nM with >10,000-fold selectivity over sigma receptors [2]. These data demonstrate that benzovesamicol is a privileged scaffold capable of supporting extreme selectivity optimization, whereas attempts to achieve comparable selectivity from the simpler vesamicol (cyclohexanol) core have consistently failed [3].

carbonyl benzovesamicol sigma selectivity sub-nanomolar VAChT PET tracer optimization

Benzovesamicol: Evidence-Driven Procurement and Research Application Scenarios for VAChT-Focused Programs


Medicinal Chemistry: Benzovesamicol as the Essential Starting Scaffold for High-Selectivity VAChT PET Tracer Development

Research groups synthesizing novel VAChT PET or SPECT tracers should procure benzovesamicol as the core scaffold rather than vesamicol, based on the demonstrated 18-fold higher baseline VAChT affinity [1] and the fact that only benzovesamicol-derived structures (not simple vesamicol analogs) have achieved the >500-fold sigma selectivity window required for specific brain imaging [2]. The 5-position and the phenyl-piperidine linker on benzovesamicol are validated sites for introducing fluorine-18, carbon-11, or radioiodine labels while preserving or enhancing target affinity [3].

Preclinical PET Imaging: Selection of (-)-FBVM Over (-)-FEOBV for Superior Signal-to-Noise Ratio in Rodent Models

For preclinical in vivo imaging studies requiring maximal striatal VAChT signal-to-background discrimination, (-)-FBVM (a direct benzovesamicol derivative) is quantitatively superior to the widely used (-)-FEOBV, offering a 68-fold higher in vitro affinity and 1.6-fold higher striatum-to-cerebellum uptake ratio in rats under identical experimental conditions [1]. Researchers should request enantiopure (-)-FBVM (or its precursors) with certified enantiomeric excess to avoid the ~2-fold signal dilution caused by racemic mixtures [4].

In Vitro Binding Assay Standardization: Benzovesamicol as a High-Affinity Reference Ligand for VAChT Competition Studies

Benzovesamicol (Ki = 1.32 nM for rat VAChT; Ki as low as 0.055 nM in Torpedo electric organ preparations) can serve as a high-affinity reference inhibitor in competitive radioligand binding assays using [3H]vesamicol as the tracer [1][5]. Its use as a positive control enables proper benchmarking of novel compound affinities against a well-characterized, commercially accessible standard. Laboratories should note that benzovesamicol's affinity for σ1 receptors (Ki = 26 nM) necessitates parallel sigma binding assays to verify target engagement specificity for any new chemical entity benchmarked against it [5].

Computational Chemistry and QSAR Model Building: Benzovesamicol Derivatives as a Training Set for VAChT Affinity Prediction

The benzovesamicol scaffold and its systematically modified analogs (varying A-ring, B-ring, and C-ring substituents) constitute one of the most comprehensive SAR datasets for VAChT, with Ki values spanning from 1.32 nM to >10 μM across four distinct derivative groups [1]. Combined with enantiomer-resolved data for 5-FBVM and 5-FPOBV derivatives [4], this dataset supports the construction of 3D-QSAR and machine learning models for predicting VAChT binding. Procurement of a diverse benzovesamicol analog library directly enables in silico-to-in vitro validation workflows for novel tracer candidate prioritization.

Quote Request

Request a Quote for Benzovesamicol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.